N-[4-(acetylamino)phenyl]-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group and a triazolotriazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the acetamidophenyl derivative. This is followed by the introduction of the triazolotriazine group through a series of reactions involving cyclization and sulfonation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and as a component in specialized chemical processes
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds to N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE include other acetamidophenyl derivatives and triazolotriazine compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of N-(4-ACETAMIDOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N7O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N7O3S/c1-8-13(25)18-14-19-20-15(22(14)21-8)26-7-12(24)17-11-5-3-10(4-6-11)16-9(2)23/h3-6H,7H2,1-2H3,(H,16,23)(H,17,24)(H,18,19,25) |
InChI Key |
FVAGIMWTRSGQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)NC1=O |
Origin of Product |
United States |
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